molecular formula C26H28N4O B2829530 1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide CAS No. 1226450-38-9

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide

Cat. No. B2829530
CAS RN: 1226450-38-9
M. Wt: 412.537
InChI Key: ICXZFUZDCVWZHQ-UHFFFAOYSA-N
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Description

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of c-Jun N-terminal kinase (JNK) and has since been investigated for its effects on various cellular pathways and diseases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds has led to the development of various derivatives involving piperidine, an element present in the chemical structure of interest. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines involves reactions with piperidine derivatives. These chemical processes result in compounds with potential applications in various fields, including pharmaceuticals and materials science (Paronikyan et al., 2016).

Photophysical and Electrochemical Properties

The exploration of photophysical and electrochemical properties is another area where similar compounds have been studied. In the context of solar energy, carboxylated cyanine dyes incorporating piperidine structures have been examined to enhance the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009).

Antimicrobial and Antibacterial Properties

Compounds structurally related to the chemical have been assessed for their antimicrobial and antibacterial properties. For example, novel biquinoline derivatives bearing a thiazole moiety and piperidine component have shown moderate antibacterial and antifungal activity (Shah et al., 2012). Similarly, novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines have been synthesized and screened for their antimicrobial activity, revealing promising activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).

Anticancer and Anticonvulsant Properties

Research on related compounds has also extended into the fields of cancer and neurological disorders. For instance, 11H-Isoquino[4,3-c]cinnolin-12-ones have shown potent topoisomerase I-targeting activity and cytotoxicity, indicating potential as anticancer agents (Ruchelman et al., 2004). Additionally, compounds based on 2-piperidinecarboxylic acid have been synthesized and evaluated for anticonvulsant activity, providing insights into potential treatments for seizures (Ho et al., 2001).

properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-4-19-6-8-24-23(14-19)25(21(15-27)16-28-24)30-11-9-20(10-12-30)26(31)29-22-7-5-17(2)18(3)13-22/h5-8,13-14,16,20H,4,9-12H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXZFUZDCVWZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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